molecular formula C17H16F3N5O B12243128 2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole

2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole

Cat. No.: B12243128
M. Wt: 363.34 g/mol
InChI Key: RORKPCNKLFGIIQ-UHFFFAOYSA-N
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Description

2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperazine ring, which is further substituted with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine hydrochloride
  • 2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine
  • 2-(Ethylamino)-4-methyl-6-(trifluoromethyl)pyrimidine
  • N-Ethyl-2-(pyridin-4-yl)ethanamine
  • 4-Methyl-6-trifluoromethyl-pyrimidine-2-thiol

Uniqueness

What sets 2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole apart from similar compounds is its unique combination of structural features, which may confer distinct pharmacological properties. The presence of the trifluoromethyl group, for example, can enhance its metabolic stability and bioavailability, making it a promising candidate for further development in various scientific and industrial applications .

Properties

Molecular Formula

C17H16F3N5O

Molecular Weight

363.34 g/mol

IUPAC Name

2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C17H16F3N5O/c1-11-21-14(17(18,19)20)10-15(22-11)24-6-8-25(9-7-24)16-23-12-4-2-3-5-13(12)26-16/h2-5,10H,6-9H2,1H3

InChI Key

RORKPCNKLFGIIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3)C(F)(F)F

Origin of Product

United States

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